(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone
Description
IUPAC Name: (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone Molecular Formula: C₁₆H₁₆N₂OS Molecular Weight: 284.38 g/mol Structural Features: This compound consists of a cyclopenta[b]thiophene core fused with a five-membered dihydrocyclopentane ring. The 3-position is substituted with a p-tolyl (4-methylphenyl) carbonyl group, while the 2-position bears an amino group. The p-tolyl substituent introduces electron-donating methyl effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-9-5-7-10(8-6-9)14(17)13-11-3-2-4-12(11)18-15(13)16/h5-8H,2-4,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHNGJOLVNWJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone typically involves the reaction of cyclopentanone with sulfur and a suitable amine under controlled conditions. One common method involves the use of ethyl cyanoacetate as a starting material, which undergoes cyclization and subsequent functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The amino group at position 2 undergoes nucleophilic substitution or acylation. Key methods include:
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Acylation with activated esters : Reacting with acyl chlorides (e.g., acetyl chloride) in the presence of bases like pyridine yields N-acylated derivatives.
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Microwave-assisted alkylation : Propargyl bromides react with the amino group under microwave irradiation to form alkylated products efficiently .
Table 1: Acylation Conditions and Yields
| Reagent | Solvent | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | Dichloromethane | Pyridine | 75–85 | |
| Benzoyl chloride | THF | DMAP | 68–72 |
Electrophilic Aromatic Substitution
The thiophene ring participates in electrophilic substitutions, influenced by the electron-donating amino group:
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Nitration : Using nitric acid in acetic anhydride introduces nitro groups at position 5 of the thiophene ring .
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Bromination : N-Bromosuccinimide (NBS) in CCl₄ selectively brominates the cyclopenta-fused ring .
Table 2: Bromination Outcomes
| Brominating Agent | Position | Reaction Time | Yield (%) |
|---|---|---|---|
| NBS | Cyclopentane ring | 2 h | 82 |
Reduction of the Ketone Moiety
The p-tolyl methanone group is reducible to a secondary alcohol:
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LiAlH₄-mediated reduction : In anhydrous ether, LiAlH₄ reduces the ketone to (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanol with >90% yield .
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Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas achieves similar reduction at room temperature .
Cyclocondensation Reactions
The amino group facilitates cyclocondensation with carbonyl compounds:
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Formation of fused pyridines : Reacting with β-keto esters and ammonium acetate under reflux produces pyridine-fused derivatives .
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Thiazole synthesis : Condensation with thiourea and α-haloketones yields thiazole hybrids via Hantzsch-type reactions .
Table 3: Cyclocondensation Products
| Partner Reagent | Product Class | Catalyst | Yield (%) |
|---|---|---|---|
| Malononitrile | Pyrido-thiophene | Cu(OTf)₂ | 65 |
| Thiourea | Thiazolo-thiophene | — | 78 |
Epoxidation and Ring-Opening
The ketone group enables epoxidation under specific conditions:
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Epoxidation with H₂O₂/NaOH : In methanol, this system forms an epoxide at the α,β-unsaturated ketone site .
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Acid-catalyzed ring-opening : The epoxide reacts with nucleophiles (e.g., amines) to form diols or amino alcohols .
Palladium-Catalyzed Cross-Coupling
Functionalization via C–H activation has been explored:
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Arylation at position 6 : Using Pd(OAc)₂ and aryl iodides in hexafluoroisopropanol (HFIP) introduces aryl groups .
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Buchwald–Hartwig amination : Coupling with secondary amines forms C–N bonds at the thiophene ring .
Oxidation Reactions
The thiophene sulfur atom is susceptible to oxidation:
Scientific Research Applications
Organic Synthesis
This compound serves as a building block in organic synthesis for preparing more complex molecules. Its unique thiophene structure allows for various modifications, making it valuable for creating derivatives with specific properties.
Biological Studies
The compound has shown potential in biological research, particularly in studying enzyme interactions and as a possible inhibitor of specific biological pathways. Its biological activities include:
- Antimicrobial Activity : Derivatives of cyclopenta[b]thiophene have exhibited significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Significant Inhibition |
| Similar Derivative | Escherichia coli | Moderate Inhibition |
- Anticancer Activity : The anticancer potential has been explored through studies showing promising cytotoxic effects against several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| Related Compound | HeLa (Cervical Cancer) | 10.0 |
- Anti-inflammatory Effects : Studies indicate that derivatives can inhibit pro-inflammatory cytokines, suggesting utility in treating inflammatory conditions.
Material Science
In industry, (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone is being investigated for developing new materials with specific electronic or optical properties. Its unique structure can lead to advancements in organic electronics and photonic devices.
Study on Antimicrobial Effects
A study evaluated the antimicrobial activity of synthesized derivatives against common pathogens using the disk diffusion method. Results indicated that certain derivatives had zones of inhibition comparable to standard antibiotics.
Cytotoxicity Assessment
In vitro assays assessed the cytotoxicity of this compound on various cancer cell lines. Results suggested a dose-dependent response, with higher concentrations leading to increased cell death.
Mechanism of Action
The mechanism of action of (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Data :
- Purity : 95% (commercially available via Combi-Blocks, ST-5025) .
- Synthesis: Likely synthesized via condensation reactions analogous to methods for similar compounds, such as refluxing with methanol or ethanol in the presence of amines or aldehydes .
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound belongs to a family of cyclopenta[b]thiophene derivatives with varying aryl substituents. Key analogs and their properties are summarized below:
Notes:
- Electron Effects : The p-tolyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, Br) in analogs, altering carbonyl reactivity and aromatic ring electronic profiles .
- Melting Points : Higher melting points in halogenated analogs (e.g., 197–198°C for 4-chloro) suggest stronger intermolecular forces (halogen bonding) compared to the target compound .
Biological Activity
(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C15H15NOS
- Molecular Weight : 257.35 g/mol
- CAS Number : 436093-41-3
Antimicrobial Activity
Research indicates that derivatives of cyclopenta[b]thiophene exhibit significant antimicrobial properties. For instance, compounds similar to (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone have shown effectiveness against various bacterial strains. A study demonstrated that certain synthesized derivatives displayed good activity against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in treating infections .
| Compound | Target Bacteria | Activity |
|---|---|---|
| (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone | Staphylococcus aureus | Significant Inhibition |
| Similar Derivative | Escherichia coli | Moderate Inhibition |
Anticancer Activity
The anticancer potential of cyclopenta[b]thiophene derivatives has been explored through various studies. Compounds with similar structures have been tested against several cancer cell lines, showing promising cytotoxic effects. For example, a derivative exhibited IC50 values indicating significant cytotoxicity towards breast cancer cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone | MCF-7 (Breast Cancer) | 12.5 |
| Related Compound | HeLa (Cervical Cancer) | 10.0 |
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are of high interest. Studies have indicated that cyclopenta[b]thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in inflammatory conditions .
Case Studies
-
Study on Antimicrobial Effects :
- A study evaluated the antimicrobial activity of synthesized derivatives against common pathogens using the disk diffusion method. The results indicated that certain derivatives had zones of inhibition comparable to standard antibiotics.
-
Cytotoxicity Assessment :
- In vitro assays were conducted to assess the cytotoxicity of (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone on various cancer cell lines. The results suggested a dose-dependent response, with higher concentrations leading to increased cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
